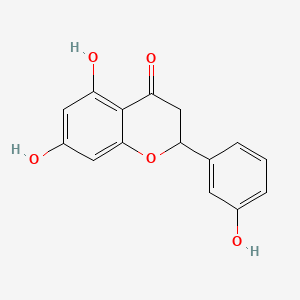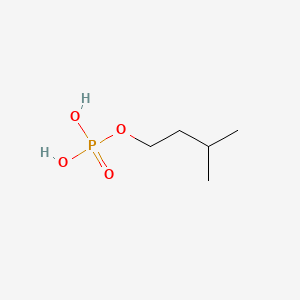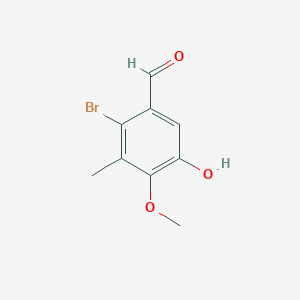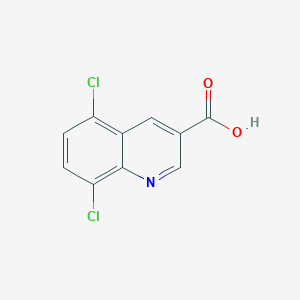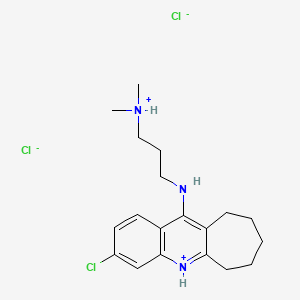
Tris(4-(pyridin-4-ylethynyl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(pyridin-4-ylethynyl)phenyl)amine: is an organic compound with the chemical formula C39H24N4 It is known for its unique structure, which includes three pyridin-4-ylethynyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyridin-4-ylethynyl)phenyl)amine typically involves the reaction of 4-Iodopyridine with Tris(4-ethynylphenyl)amine . The reaction is carried out under palladium-catalyzed coupling conditions, often using palladium acetate as the catalyst and triphenylphosphine as the ligand. The reaction is usually performed in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(4-(pyridin-4-ylethynyl)phenyl)amine can undergo oxidation reactions, forming radical cations. These reactions are typically carried out using oxidizing agents such as or .
Reduction: The compound can also be reduced, although specific reducing agents and conditions are less commonly reported.
Substitution: The pyridinyl groups in this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields radical cations, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Tris(4-(pyridin-4-ylethynyl)phenyl)amine is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties . It is also employed in the synthesis of coordination frameworks and metal-organic frameworks (MOFs) , which have applications in catalysis and gas storage .
Biology and Medicine: While specific biological and medicinal applications are less documented, the compound’s structural features suggest potential use in drug delivery systems and biomolecular sensing .
Industry: In addition to its use in OLEDs, this compound is explored for applications in chemical sensors and photovoltaic devices due to its electronic properties .
Mechanism of Action
The mechanism by which Tris(4-(pyridin-4-ylethynyl)phenyl)amine exerts its effects is primarily related to its ability to transport electrons . The pyridinyl groups facilitate electron delocalization, enhancing the compound’s conductivity. In coordination frameworks, the compound can act as a ligand , coordinating with metal ions to form stable structures that exhibit unique electronic and optical properties .
Comparison with Similar Compounds
- Tris(4-(pyridin-4-yl)phenyl)amine
- Tris(4-(pyridin-4-yl)phenyl)amine
- Tris(4-(pyridin-4-yl)phenyl)amine
Uniqueness: Tris(4-(pyridin-4-ylethynyl)phenyl)amine is unique due to the presence of ethynyl linkages, which enhance its electronic properties compared to similar compounds. These linkages provide greater rigidity and planarity, improving electron transport and making it more suitable for applications in electronic devices .
Properties
Molecular Formula |
C39H24N4 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
4-(2-pyridin-4-ylethynyl)-N,N-bis[4-(2-pyridin-4-ylethynyl)phenyl]aniline |
InChI |
InChI=1S/C39H24N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h7-30H |
InChI Key |
RGKSYPIIJRAUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)N(C3=CC=C(C=C3)C#CC4=CC=NC=C4)C5=CC=C(C=C5)C#CC6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




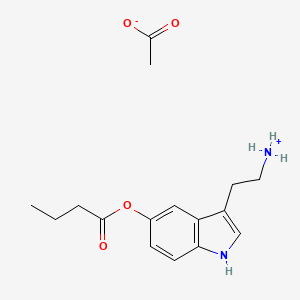
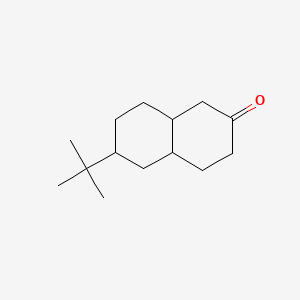
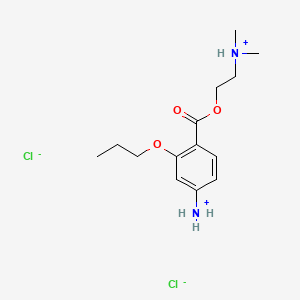
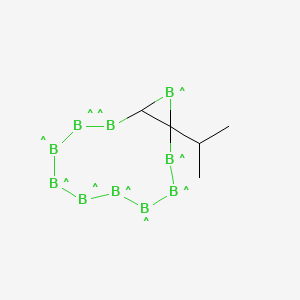
![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)
